molecular formula C13H18N2 B8688323 N-phenyl-1-azabicyclo[2.2.2]octan-3-amine

N-phenyl-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B8688323
M. Wt: 202.30 g/mol
InChI Key: UNRCHURPBOXKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-1-azabicyclo[2.2.2]octan-3-amine is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-phenyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)14-13-10-15-8-6-11(13)7-9-15/h1-5,11,13-14H,6-10H2

InChI Key

UNRCHURPBOXKHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Method 1B) A mixture of 1.26 g of 1-azabicyclo[2.2.2]octan-3-one and 0.93 g of aniline and 4.4 mL of Ti(/PrO)4 was stirred overnight at room temperature. The reaction mixture was diluted with EtOH and then NaBH4 pellets (0.8 g) were added until reaction was judged complete by TLC. The solvent was evaporated in vacuo. The residue was diluted with 3N NaOH, water and EtOAc and the mixture was filtered through dicalite. The filter pad was washed with additional EtOAc. The filtrate was transferred to a separatory funnel and the aqueous layer was extracted with an additional portion of EtOAc. The combined organic extracts were washed with water and then brine and then dried over K2CO3. The solution was filtered and the solvent was evaporated in vacuo. The residue was chromatographed on silica (90/7.5/2.5 CHCl3/MeOH/7.0 M NH3 in MeOH) to give N-Phenyl-1-azabicyclo[2.2.2]octan-3-amine (1.5 g, 75%) as a white solid. 1H NMR (CDCl3) is consistent with the one from Method 1A.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(/PrO)4
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(Method 1A) To a mixture of 9.3 g (0.1 mol) of aniline and 16.1 g (0.1 mol) of 1-azabicyclo[2.2.2]octan-3-one hydrochloride in 250 mL of dichloroethane (DCE) was added 31.8 g (0.15 mol) of Na(OAc)3BH and the mixture was stirred overnight at room temperature. The reaction was quenched with 3 N NaOH. The layers were separated and the aqueous layer was extracted with an additional portion of CHCl3. The organic layers were combined, dried over NaSO4, and then filtered and the solvent was evaporated in vacuo. Th residue was chromatographed on silica (95/5 CHCl3/10% NH4OH in MeOH) to give N-Phenyl-1-azabicyclo[2.2.2]octan-3-amine (6.0 g 30%) as an off-white solid. MH+=203. 1H NMR (CDCl3) 1.46 (m, 1H), 1.75 (m, 3H), 2.0 (m, 1H), 2.55 (m, 1H), 2.95 (m, 4H), 3.4 (m, 2H), 3.8 (s, 1H), 6.6 (d, 2H), 6.75 (t, 1H), 7.2 (t, 2H).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two

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